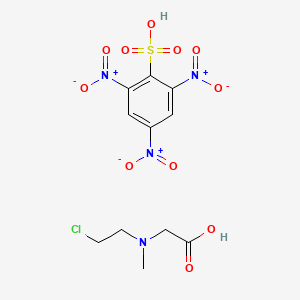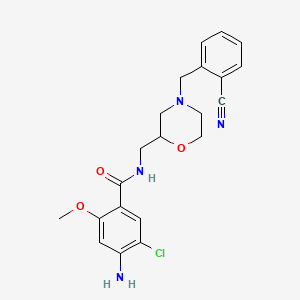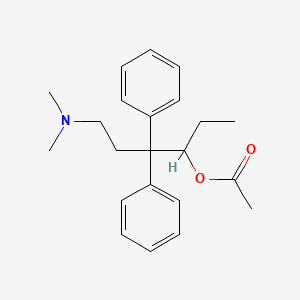
alpha-dl-Noracetylmethadol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-dl-Noracetylmethadol: is a synthetic opioid analgesic that is structurally related to methadone. It is known for its potent analgesic properties and is used in the management of chronic pain. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-dl-Noracetylmethadol typically involves the N-demethylation of alpha-dl-acetylmethadol. This process can be achieved through enzymatic reactions or chemical methods. One common approach is the use of acidic or basic hydrolysis to remove the methyl group from the nitrogen atom.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-dl-Noracetylmethadol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Alpha-dl-Noracetylmethadol has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of opioid structures and properties.
Biology: Employed in research on opioid receptors and their interactions with various ligands.
Medicine: Investigated for its potential use in pain management and as a treatment for opioid dependence.
Industry: Utilized in the development of new synthetic methods and the production of related compounds.
Mécanisme D'action
The mechanism of action of alpha-dl-Noracetylmethadol involves its interaction with opioid receptors in the central nervous system. It primarily binds to the mu-opioid receptor, leading to the inhibition of pain signals and the release of neurotransmitters like dopamine. This results in analgesic effects and a reduction in pain perception.
Comparaison Avec Des Composés Similaires
Methadone: A synthetic opioid with similar analgesic properties but different pharmacokinetics.
Alpha-dl-Acetylmethadol: The precursor to alpha-dl-Noracetylmethadol, with similar chemical structure but different metabolic pathways.
Normethadone: Another related compound with similar analgesic effects but different potency and duration of action.
Uniqueness: this compound is unique due to its specific interaction with opioid receptors and its distinct metabolic profile. It offers a different balance of analgesic potency and side effects compared to other opioids, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
50512-73-7 |
|---|---|
Formule moléculaire |
C22H29NO2 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
[6-(dimethylamino)-4,4-diphenylhexan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25-18(2)24)22(16-17-23(3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,21H,5,16-17H2,1-4H3 |
Clé InChI |
YGUCXYYVJPJNSC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


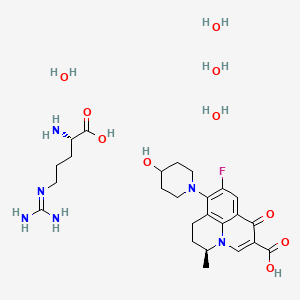


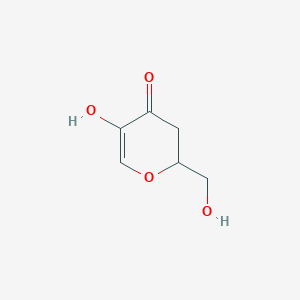
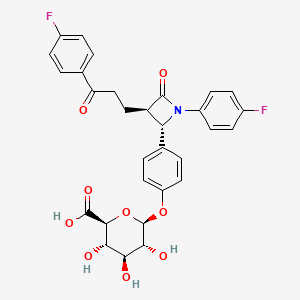

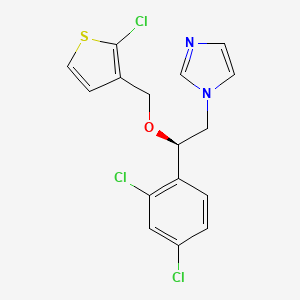
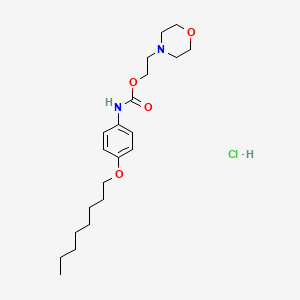

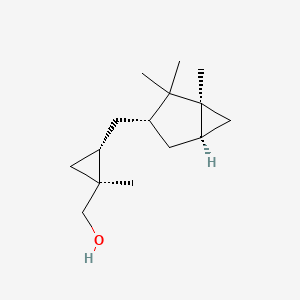

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
